molecular formula C15H15ClN2O4S B2994804 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-43-3

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B2994804
CAS RN: 338396-43-3
M. Wt: 354.81
InChI Key: JBIKECNTZCSBJL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Detailed reaction mechanisms may be found in specialized chemical literature or databases .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density are not provided in the search results . For comprehensive property data, it is recommended to refer to material safety data sheets (MSDS) or similar resources.

Scientific Research Applications

Nonlinear Optical Material

This compound has been studied for its potential as a nonlinear optical (NLO) material . NLO materials are crucial in various applications such as optical computing, optical data storage, optical limiting, up-conversion lasing, two-photon microscopy, and optical switching . The compound’s ability to exhibit large third-order nonlinear optical susceptibility makes it a candidate for photonics and optoelectronics applications.

Organic Synthesis

The compound can be synthesized using methods like aldol condensation and carboxamide formation . Its synthesis and the resulting structure’s properties can be analyzed using techniques like FT-IR, NMR, and mass spectroscopy . This process is fundamental in organic chemistry research and the development of new pharmaceuticals and materials.

Solvent Effect Studies

Researchers have explored the effects of different solvents on the compound’s properties. Solvents like DMSO, DMF, and Ethanol can influence the linear and nonlinear optical characteristics of the compound . These studies are essential for understanding the solvation dynamics and designing better solvents for industrial applications.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. This could be due to the compound’s primary use in research, and its effects may not be fully understood or published .

properties

IUPAC Name

[3-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKECNTZCSBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

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